molecular formula C10H15NO2 B13889767 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol

Cat. No.: B13889767
M. Wt: 181.23 g/mol
InChI Key: ZXSHVUXZCFTYKW-UHFFFAOYSA-N
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Description

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is a chemical compound with the molecular formula C11H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of isopropyl, methoxy, and methyl groups attached to the pyridine ring, which influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with isopropyl and methoxy groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-3-ol: Lacks the isopropyl and methoxy groups, resulting in different chemical properties.

    6-Methoxy-4-methylpyridin-3-ol: Similar structure but without the isopropyl group.

    5-Isopropyl-4-methylpyridin-3-ol: Similar structure but without the methoxy group.

Uniqueness

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is unique due to the specific combination of isopropyl, methoxy, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

6-methoxy-4-methyl-5-propan-2-ylpyridin-3-ol

InChI

InChI=1S/C10H15NO2/c1-6(2)9-7(3)8(12)5-11-10(9)13-4/h5-6,12H,1-4H3

InChI Key

ZXSHVUXZCFTYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1O)OC)C(C)C

Origin of Product

United States

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